molecular formula C13H8F3NO2 B5843023 1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene

1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene

Cat. No.: B5843023
M. Wt: 267.20 g/mol
InChI Key: FPDDUYHAJBDBCF-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene is an organic compound with the molecular formula C13H8F3NO2. This compound is characterized by the presence of three fluorine atoms and a nitrophenyl group attached to a benzene ring. It is a derivative of trifluorobenzene and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene is largely dependent on its chemical structure. The presence of fluorine atoms and a nitrophenyl group influences its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, and its nitro group can participate in redox reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1,3,5-Trifluoro-2-[(4-nitrophenyl)methyl]benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-9-6-12(15)11(13(16)7-9)5-8-1-3-10(4-2-8)17(18)19/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDDUYHAJBDBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=C2F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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